molecular formula C9H7N3 B2754028 8H-[1,2,3]triazolo[4,3-a]isoindole CAS No. 871915-27-4

8H-[1,2,3]triazolo[4,3-a]isoindole

Cat. No.: B2754028
CAS No.: 871915-27-4
M. Wt: 157.176
InChI Key: AIVXQIMWFLDTCH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles as Molecular Scaffolds in Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.orgopenmedicinalchemistryjournal.com Their prevalence stems from their diverse structures and the unique chemical properties imparted by the nitrogen heteroatom. openmedicinalchemistryjournal.com These compounds are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, which underscores their biological significance. nih.govmdpi.com

In medicinal chemistry, nitrogen heterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets through various non-covalent interactions like hydrogen bonding. openmedicinalchemistryjournal.comresearchgate.net Approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain at least one nitrogen-containing heterocyclic ring, highlighting their importance in drug design and discovery. openmedicinalchemistryjournal.commdpi.com The ability to modify the heterocyclic ring structure allows for the fine-tuning of a molecule's biological activity, including its anti-inflammatory, antibacterial, anti-tumor, and antiviral properties. mdpi.com Beyond pharmaceuticals, these compounds are crucial as ligands in catalysis, in the synthesis of dyes and polymers, and as corrosion inhibitors. frontiersin.orgopenmedicinalchemistryjournal.com The continuous demand for novel compounds with improved efficacy and specificity drives ongoing research into new synthetic methods and applications for these versatile molecular frameworks. frontiersin.org

Overview of Triazole-Fused Polycyclic Aromatic Systems and their Structural Diversity

Triazole-fused polycyclic aromatic systems represent a significant class of heterocyclic compounds that have garnered considerable attention in various scientific fields, from medicinal chemistry to materials science. researchgate.net The 1,2,3-triazole ring, in particular, is a valuable pharmacophore that can be readily synthesized via "click chemistry." nih.gov This moiety's ability to engage in diverse non-covalent interactions with biological targets like enzymes makes it a fascinating component in the design of therapeutic agents. nih.gov

The fusion of a triazole ring with other cyclic systems leads to a wide array of structurally diverse molecules with unique properties. researchgate.netmdpi.com These fused systems often exhibit enhanced biological activities and can serve as scaffolds for the development of novel drugs. researchgate.net For instance, 1,2,3-triazole-fused pyrazines and pyridazines have shown promise as c-Met inhibitors and GABAA modulating agents. mdpi.comnih.gov Furthermore, the rigid and planar structure of these fused systems allows them to intercalate with DNA, a property that is being explored for anticancer applications. researchgate.net

The synthesis of these complex molecules can be achieved through various methods, including intramolecular azide-alkyne cycloaddition (IAAC) reactions, which offer advantages such as regioselectivity and the avoidance of metal catalysts in many cases. researchgate.net Researchers are continuously developing new synthetic strategies to access novel triazole-fused polycyclic systems with tailored properties for specific applications. researchgate.net

Contextualization of Isoindole Derivatives and Fused Isoindole Frameworks in Organic Synthesis and Functional Materials

Isoindole and its derivatives are a class of aromatic heterocycles characterized by a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org While the parent isoindole is relatively unstable and not frequently encountered, its substituted derivatives and fused frameworks are of significant interest in organic synthesis and materials science due to their unique electronic and optical properties. wikipedia.orgacs.org

Substituted isoindoles, particularly isoindole-1,3-diones (phthalimides), are commercially important and serve as key building blocks in the synthesis of various organic compounds. wikipedia.orgacgpubs.org Isoindole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wisdomlib.orgontosight.ai Their inherent fluorescence makes them suitable for applications in organic light-emitting devices (OLEDs). acs.orgacs.org

The synthesis of isoindole derivatives can be achieved through several routes, including the intramolecular cycloaddition of azides onto alkenes and the cyclization of N-benzyl amides. acs.orgacs.org The reactivity of the isoindole ring system, particularly in Diels-Alder reactions, allows for the construction of complex polycyclic structures. researchgate.net Fused isoindole frameworks, such as mdpi.comwikipedia.orgthiazolo[4,5-e]isoindoles, have been explored as potential tubulin polymerization inhibitors for cancer therapy. researchgate.net The ongoing development of novel synthetic methods continues to expand the library of isoindole-based compounds for diverse applications. thieme-connect.com

Rationale for Investigating 8H-researchgate.netmdpi.comwikipedia.orgtriazolo[4,3-a]isoindole and its Structural Analogues within Advanced Chemical Science

The investigation of 8H- researchgate.netmdpi.comwikipedia.orgtriazolo[4,3-a]isoindole and its structural analogues is driven by the potential for discovering novel compounds with unique chemical properties and significant biological activities. This specific fused heterocyclic system combines the structural features of both the 1,2,3-triazole and isoindole moieties, two classes of compounds that have independently demonstrated considerable importance in medicinal chemistry and materials science. nih.govresearchgate.net

The 1,2,3-triazole ring is a well-established pharmacophore known for its ability to form stable interactions with biological targets. nih.gov The isoindole core, on the other hand, provides a rigid, planar scaffold that can be functionalized to modulate electronic properties and biological activity. acs.orgontosight.ai The fusion of these two rings is expected to create a novel molecular framework with distinct characteristics that may lead to enhanced or entirely new applications.

The synthesis of such fused systems presents an interesting challenge in organic chemistry, requiring the development of efficient and regioselective synthetic strategies. researchgate.net The exploration of the chemical space around the 8H- researchgate.netmdpi.comwikipedia.orgtriazolo[4,3-a]isoindole scaffold could lead to the identification of new lead compounds for drug discovery, novel fluorescent materials for organic electronics, or catalysts for chemical transformations. The inherent structural complexity and potential for diverse functionalization make this class of compounds a compelling target for advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-triazolo[5,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)6-12-9(8)5-10-11-12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVXQIMWFLDTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CN=NN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8h 1 2 3 Triazolo 4,3 a Isoindole and Analogous Structures

Strategies for Annulation and Ring-Closing Reactions to Form the Triazolo-Isoindole Core

The formation of the fused triazolo-isoindole framework relies on key ring-forming reactions, including intramolecular cycloadditions, cyclocondensations, and oxidative cyclizations.

Intramolecular Azide-Alkyne Cycloaddition Pathways for 1,2,3-Triazole-Fused Isoindoles

Intramolecular azide-alkyne cycloaddition (IAAC) stands out as a powerful and regioselective method for synthesizing 1,2,3-triazole-fused heterocycles. researchgate.netthieme-connect.de This approach offers advantages over its intermolecular counterpart, such as proceeding often without a metal catalyst and under mild conditions. researchgate.net The strategy involves designing and synthesizing a precursor molecule that contains both an azide (B81097) and an alkyne functionality, positioned to facilitate an intramolecular cyclization. researchgate.netnih.gov

A common pathway involves the use of ortho-alkynylaryl azides. For instance, a one-pot synthesis of triazole-fused isoindoles commences with an o-alkynylbenzaldehyde, which reacts with an amine to form an enamine intermediate. This intermediate then undergoes an intramolecular azide-alkyne cycloaddition to furnish the desired triazolo-isoindole scaffold. daneshyari.com The versatility of this method allows for the introduction of various substituents on the isoindole and triazole rings by choosing appropriately substituted starting materials.

Multicomponent reactions (MCRs) coupled with a subsequent IAAC step have emerged as an efficient strategy for building complex fused 1,2,3-triazole systems. researchgate.netnih.gov These MCRs are cleverly designed to assemble a molecule containing the necessary azide and alkyne groups in a single step, which then undergoes the intramolecular cycloaddition. researchgate.netresearchgate.net

Cyclocondensation and Condensation Approaches for Fused Triazole Systems

Cyclocondensation reactions provide another important avenue to fused triazole systems. These reactions typically involve the condensation of two or more molecules, or different functional groups within the same molecule, to form the heterocyclic ring system. For instance, the reaction of alkyl azides with active methylene (B1212753) ketones, such as β-keto esters or acetylacetone, in the presence of a base like potassium carbonate in DMSO, serves as a convenient method for synthesizing tri- and disubstituted 1-alkyl-1H-1,2,3-triazoles. researchgate.netbohrium.com

Another example involves the cyclocondensation of hydrazides. nih.gov For instance, lactams can be N-aminated and then subjected to cyclocondensation with ethyl 2-ethoxy-2-iminoacetate to yield polycyclic 1,2,4-triazoles. isres.org Similarly, 2-hydrazinylquinolines can undergo direct condensation with carboxylic acids, although this often requires harsh conditions. nih.gov A more efficient method involves the reaction of 2-hydrazinylpyridines with isothiocyanates, which undergoes an electrochemically induced desulfurative cyclization to form 3-amino- researchgate.netmdpi.comrsc.org-triazolo[4,3-a]pyridines. organic-chemistry.org

The following table summarizes selected cyclocondensation approaches for the synthesis of fused triazole systems.

ReactantsReagents/ConditionsProduct TypeReference
Alkyl azides, β-keto esters/acetylacetoneK2CO3, DMSO1-Alkyl-1H-1,2,3-triazoles researchgate.netbohrium.com
N-aminated lactams, ethyl 2-ethoxy-2-iminoacetate-Polycyclic 1,2,4-triazoles isres.org
2-Hydrazinylpyridines, isothiocyanatesElectrochemical desulfurative cyclization3-Amino- researchgate.netmdpi.comrsc.org-triazolo[4,3-a]pyridines organic-chemistry.org
2-Hydrazinylquinolines, nitroalkanesPolyphosphoric acid (PPA)1,2,4-Triazolo[4,3-a]quinolines nih.gov

Oxidative Cyclization Reactions in the Formation of Triazolo-Fused Frameworks

Oxidative cyclization reactions offer a valuable metal-free approach to the synthesis of fused triazole heterocycles. mdpi.com These reactions typically involve the formation of a C-N bond through an oxidative process, leading to the fused ring system.

One such method employs N-chlorosuccinimide (NCS) as an oxidative cyclizing agent for 2-pyridylhydrazones, yielding researchgate.netmdpi.comrsc.orgtriazolo[4,3-a]pyridines under mild conditions. mdpi.com The proposed mechanism involves the initial formation of a chlorohydrazone, followed by the loss of HCl and generation of a nitrilimine intermediate, which then cyclizes. mdpi.com

Another effective oxidizing agent is (diacetoxyiodo)benzene (B116549) (PIDA). This reagent has been successfully used for the synthesis of 8-substituted triazolo[5,1-b]purines from Schiff bases derived from triazolo[1,5-a]pyrimidine-6,7-diamine and various aromatic aldehydes. mdpi.com The reaction is believed to proceed through nucleophilic substitution of the acetoxy group of PIDA, followed by elimination of iodobenzene (B50100) to form an amino cation, which then undergoes intramolecular cyclization and aromatization. mdpi.com

Iodine-mediated oxidative cyclization is another versatile technique. For example, the reaction of isothiocyanates with appropriate precursors in water can lead to the formation of N-fused 3-amino-1,2,4-triazoles. organic-chemistry.org Similarly, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF) can produce 3-trifluoromethyl-1,2,4-triazoles, where DMF acts as a C1 synthon. researchgate.net

The table below provides examples of oxidative cyclization reactions for synthesizing fused triazole frameworks.

Starting MaterialOxidizing AgentProductReference
2-PyridylhydrazonesN-Chlorosuccinimide (NCS) researchgate.netmdpi.comrsc.orgTriazolo[4,3-a]pyridines mdpi.com
Schiff bases of triazolo[1,5-a]pyrimidine-6,7-diamine(Diacetoxyiodo)benzene (PIDA)8-Substituted triazolo[5,1-b]purines mdpi.com
IsothiocyanatesIodine (I2) in waterN-fused 3-amino-1,2,4-triazoles organic-chemistry.org
TrifluoroacetimidohydrazidesIodine (I2) with DMF3-Trifluoromethyl-1,2,4-triazoles researchgate.net

Metal-Catalyzed Synthetic Routes for Triazolo-Isoindole Systems

Metal catalysis plays a pivotal role in modern organic synthesis, and the construction of triazolo-isoindole systems is no exception. Palladium and copper are the most prominent metals employed for these transformations.

Palladium-Catalyzed Annulation and C-H Arylation Sequences

Palladium catalysis is a powerful tool for C-C and C-N bond formation, enabling the synthesis of complex heterocyclic structures. rsc.orgsnnu.edu.cn Palladium-catalyzed annulation reactions of aryltriazoles with internal alkynes via C-H bond activation provide access to naphthalene-fused triazoles. researchgate.net

A notable application of palladium catalysis is the synthesis of 1,2,3-triazole-fused heterocycles through the annulation of 5-iodo-1,2,3-triazoles. rsc.org For instance, reacting a 5-iodo-1,2,3-triazole with an alkyne in the presence of a palladium catalyst like Pd(OAc)2 and a phosphine (B1218219) ligand leads to the formation of the fused triazolo-isoindole system. rsc.org

Furthermore, palladium-catalyzed direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles offers a straightforward route to fully substituted triazoles with well-defined regiochemistry. nih.gov This method typically employs a palladium(II) acetate (B1210297) catalyst in combination with a ligand like triphenylphosphine. nih.gov

The following table highlights key palladium-catalyzed reactions for the synthesis of triazolo-isoindole and related systems.

ReactantsCatalyst/LigandReaction TypeProductReference
Aryltriazoles, internal alkynesPalladiumAnnulation via C-H activationNaphthalene-fused triazoles researchgate.net
5-Iodo-1,2,3-triazoles, alkynesPd(OAc)2, PPh3AnnulationTriazolo-isoindole systems rsc.org
1,4-Disubstituted 1,2,3-triazoles, aryl halidesPd(OAc)2, PPh3C-H ArylationFully substituted triazoles nih.gov

Copper-Catalyzed 1,3-Dipolar Cycloaddition Processes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups. organic-chemistry.orgwikipedia.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.org

In the context of fused triazoles, a copper-catalyzed one-pot approach has been developed for the synthesis of 1,2,3-triazole-fused isoindoline (B1297411) derivatives. beilstein-journals.org This tandem reaction involves the 1,6-conjugate addition of Me3SiN3 to o-alkynylated p-quinone methides, followed by an intramolecular [3+2]-cycloaddition. beilstein-journals.org

Copper catalysis is also effective for the synthesis of 4-trifluoromethyl-1,2,3-triazoles. The reaction of azides with 3,3,3-trifluoropropyne (B1345459) (TFP), generated in situ from 3-bromo-3,3-difluoropropene (BTP) and a base, in the presence of a copper(I) catalyst, yields the desired products with high regioselectivity. mdpi.com

The table below summarizes key copper-catalyzed cycloaddition reactions.

ReactantsCatalyst/ConditionsReaction TypeProductReference
Azides, terminal alkynesCu(I) salt1,3-Dipolar Cycloaddition (CuAAC)1,4-Disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.org
o-Alkynylated p-quinone methides, Me3SiN3CopperTandem 1,6-conjugate addition/intramolecular cycloaddition1,2,3-Triazole-fused isoindolines beilstein-journals.org
Azides, 3-bromo-3,3-difluoropropene (BTP)CuI, DBUCycloaddition4-Trifluoromethyl-1,2,3-triazoles mdpi.com

Exploration of Other Transition Metal-Mediated Cyclizations

Beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), other transition metals have been effectively employed to construct the 8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]isoindole framework and related structures. Rhodium catalysis, in particular, has emerged as a powerful tool. For instance, rhodium(II) complexes can catalyze the ring opening of N-sulfonyl 1,2,3-triazoles to form rhodium iminocarbenoid intermediates. nih.gov These intermediates can then react with nitriles in a transannulation reaction to produce imidazoles. nih.gov This methodology has been extended to the synthesis of fused systems like imidazopyridines. nih.gov

Rhodium(III)-catalyzed reactions have also been utilized for the synthesis of isoindole derivatives through C-H activation and spiroannulation. rsc.org A one-pot synthesis of isoindoles has been achieved via a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. rsc.org Furthermore, 3-sulfonyl organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,5-b]indoles, prepared through a tandem copper-catalyzed process, can serve as precursors to α-imino rhodium carbenes, which are versatile intermediates for constructing various indole-containing molecules. nih.gov

Palladium catalysis has also proven useful. An efficient synthesis of organic-chemistry.orgthieme-connect.comrsc.orgtriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org The following table summarizes some of these alternative transition metal-mediated approaches.

CatalystReactantsProductKey Features
Rhodium(II)N-sulfonyl 1,2,3-triazoles, NitrilesImidazolesTransannulation via rhodium iminocarbenoid intermediate. nih.gov
Rhodium(III)Diarylimines, Vinyl ketones, AminesIsoindole derivativesMulticomponent dehydrogenative annulation. rsc.org
PalladiumHydrazides, 2-Chloropyridine organic-chemistry.orgthieme-connect.comrsc.orgTriazolo[4,3-a]pyridinesChemoselective addition followed by dehydration. organic-chemistry.org
Coppero-Alkynylbenzaldehydes, Trimethylsilyl (B98337) azide8-Azido-8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[5,1-a]isoindolesOne-pot synthesis through a diazide intermediate. researchgate.net

Metal-Free Catalysis and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of metal-free catalysis and the use of greener reaction media for the synthesis of triazole-fused heterocycles. rsc.orgresearchgate.net

One notable metal-free approach involves the use of Selectfluor (F-TEDA-BF4) to mediate the cyclization of 2-phenylethynyl benzyl (B1604629) azide into 3-phenyl-8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[5,1-a]isoindole. researchgate.net This reaction proceeds in good yield without the need for a metal catalyst. researchgate.net Another environmentally benign method utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in polyethylene (B3416737) glycol (PEG), a recyclable solvent, for the oxidative cyclization of amidrazones with aldehydes to form N-fused 1,2,4-triazoles. organic-chemistry.org This protocol is cost-effective and accommodates a range of substrates. organic-chemistry.org

Iodine-mediated oxidative C-N bond formation in water provides another green route to N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org Furthermore, electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates offers a method to produce 3-amino- organic-chemistry.orgthieme-connect.comrsc.org-triazolo pyridines without transition metals or external oxidants. organic-chemistry.org Organocatalytic methods, such as the use of primary amines and enolizable ketones with 4-nitrophenyl azide, have also been developed for the selective preparation of 1,5-disubstituted 1,2,3-triazoles. rsc.org Microwave-assisted synthesis has also emerged as an eco-friendly technique, often leading to faster reactions and higher yields with minimal solvent usage. jmrionline.comrsc.org

The table below highlights some of these environmentally conscious synthetic strategies.

Catalyst/MediatorReactantsProductKey Features
Selectfluor2-Phenylethynyl benzyl azide3-Phenyl-8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[5,1-a]isoindoleMetal-free cyclization. researchgate.net
Ceric Ammonium Nitrate (CAN)Amidrazones, AldehydesN-fused 1,2,4-triazolesRecyclable PEG solvent, cost-effective. organic-chemistry.org
IodineIsothiocyanatesN-fused 3-amino-1,2,4-triazolesReaction in water. organic-chemistry.org
Electrochemical2-Hydrazinopyridines, Isothiocyanates3-Amino- organic-chemistry.orgthieme-connect.comrsc.org-triazolo pyridinesNo transition metals or external oxidants. organic-chemistry.org
OrganocatalystPrimary amines, Enolizable ketones, 4-Nitrophenyl azide1,5-Disubstituted 1,2,3-triazolesMetal-free, organocascade process. rsc.org

Stereoselective Synthesis and Enantiomeric Control in Fused Heterocycle Formation

The stereoselective synthesis of fused heterocycles is crucial for the development of chiral drugs and materials. While the synthesis of achiral 8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]isoindole is well-documented, achieving enantiomeric control in related fused triazole systems presents a significant challenge.

Research into the stereoselective synthesis of analogous structures has shown promise. For example, the synthesis of L-rhamnose-derived fused triazoles has been achieved with good diastereoselectivity. thieme-connect.com In this case, an acid-mediated deprotection reaction unexpectedly triggered an in situ Huisgen [3+2] cycloaddition, leading to the desired products in good yield. thieme-connect.com The stereochemistry of the products was confirmed by NMR, IR, mass spectrometry, and X-ray diffraction analysis. thieme-connect.com

Another approach involves the one-pot [3+2] cycloaddition of an azomethine ylide with a maleimide (B117702), followed by another [3+2] cycloaddition of an azide with a second maleimide. beilstein-journals.org This sequence leads to a 1,5-diamino intermediate that can undergo a sequential aminomethylation reaction to afford a novel polycyclic scaffold in a stereoselective fashion. beilstein-journals.org The development of chiral catalysts, such as chiral phosphoric acids, has also enabled the enantioselective construction of axially chiral 3-arylindoles. oaepublish.com

While specific examples of enantioselective synthesis of 8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]isoindole itself are limited in the reviewed literature, these related studies demonstrate the potential for achieving stereocontrol in the formation of fused triazole heterocycles. Future work will likely focus on adapting these and other stereoselective methods to the synthesis of chiral 8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]isoindole analogs.

One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and saving time. beilstein-journals.orgnih.govnih.gov Several MCRs have been developed for the synthesis of fused triazole systems and related heterocycles.

A notable example is the one-pot, three-component synthesis of organic-chemistry.orgthieme-connect.comrsc.orgtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com This method provides good yields and the regioselectivity has been confirmed by X-ray crystallography. mdpi.com Similarly, a rhodium-catalyzed multicomponent dehydrogenative annulation allows for the one-step construction of isoindole derivatives from diarylimines, vinyl ketones, and simple amines. rsc.org

The synthesis of 1,2,3-triazole-fused isoindoles can be achieved in a one-pot reaction from o-alkynylbenzaldehydes and trimethylsilyl azide. researchgate.net This reaction proceeds through a diazide intermediate and a subsequent intramolecular azide-alkyne cycloaddition. researchgate.net Furthermore, a one-pot synthesis of novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole (B32235) moiety has also been reported. nih.gov

These MCRs offer significant advantages over traditional multi-step syntheses by increasing efficiency and atom economy. The development of new MCRs remains a key focus in the synthesis of complex heterocyclic scaffolds like 8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]isoindole. rsc.org

The following table summarizes some of the one-pot and multicomponent reactions for the synthesis of related fused heterocycles.

Reaction TypeReactantsProductKey Features
Three-Component5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate organic-chemistry.orgthieme-connect.comrsc.orgTriazolo[4,3-a]pyrimidine derivativesOne-pot, good yields. mdpi.com
MulticomponentDiarylimines, Vinyl ketones, AminesIsoindole derivativesRhodium-catalyzed, dehydrogenative annulation. rsc.org
One-Poto-Alkynylbenzaldehydes, Trimethylsilyl azide8-Azido-8H- organic-chemistry.orgthieme-connect.comresearchgate.nettriazolo[5,1-a]isoindolesProceeds through a diazide intermediate. researchgate.net
One-Pot-Isoindoline-1,3-dione derivatives with a 1,2,4-triazole moietyFacile synthesis of complex structures. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Investigations of Triazolo Isoindole Formation

Detailed Analysis of [3+2] Cycloaddition Mechanisms in Triazole Ring Formation

The cornerstone of 8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]isoindole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. mdpi.combeilstein-journals.org This reaction involves a 1,3-dipole and a dipolarophile, which react to form a five-membered heterocyclic ring. mdpi.com In the context of triazole ring formation, the 1,3-dipole is typically an azide (B81097), while the dipolarophile is an alkyne. acs.orgacs.org

The mechanism of this cycloaddition has been a subject of extensive study, with two primary theories proposed: the Huisgen dipolar mechanism and the Firestone diradical mechanism. mdpi.com The Huisgen mechanism suggests a concerted process where the bond formation occurs in a single step through a cyclic transition state. mdpi.com In contrast, the Firestone mechanism proposes a stepwise process involving the formation of a diradical intermediate. mdpi.com More recent studies, employing molecular electron density theory (MEDT), have provided further insights into the intricacies of these cycloaddition reactions. mdpi.comscielo.org.mx

The regioselectivity of the [3+2] cycloaddition is a critical aspect, determining which of the possible isomeric products is formed. For instance, the reaction of azides with terminal alkynes can yield either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazoles. acs.org The outcome is often dictated by the reaction conditions and the nature of the catalyst employed. acs.orgbeilstein-journals.org For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-isomer. acs.orgbeilstein-journals.org

In the synthesis of fused systems like 8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]isoindole, intramolecular [3+2] cycloadditions are often employed. researchgate.net These reactions involve a molecule containing both the azide and alkyne functionalities, leading to the formation of the fused ring system in a single, efficient step. researchgate.net

Role of Reactive Intermediates in Ring Formation, Tautomerization, and Rearrangement Pathways

One key intermediate in certain synthetic routes is a diazide species. For instance, the reaction of o-alkynylbenzaldehydes with trimethylsilyl (B98337) azide can lead to the formation of a diazide intermediate, which then undergoes an intramolecular azide-alkyne cycloaddition to yield 8-azido-8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[5,1-a]isoindoles. researchgate.net

Nitrile imines are another class of important reactive intermediates, particularly in photochemical and thermal reactions. beilstein-journals.org Sydnones, for example, can serve as precursors to nitrile imines upon photolysis. These nitrile imines can then be trapped intramolecularly by a double bond to form cycloadducts, leading to the pyrazolo[5,1-a]isoindole ring system, a related fused heterocyclic structure. beilstein-journals.org

Tautomerism is a significant phenomenon observed in heterocyclic systems, including those related to 8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]isoindole. Annular tautomerism, where a proton can occupy different positions within the heterocyclic ring, is common in triazoles and isoindoles. chemeurope.com For example, 1,2,3-triazoles can exist in equilibrium between 1H-, 2H-, and 4H-tautomeric forms. acs.org Similarly, isoindole can exist in 1H- and 2H- forms. chemeurope.com These tautomeric equilibria can influence the reactivity of the molecule and the course of subsequent reactions.

Rearrangements are also observed in the synthesis of related isoindole-containing systems. For example, in the Diels-Alder reactions of 1-aminoisoindole with maleimide (B117702) derivatives, rearranged adducts are formed, with the mechanism involving the detection and identification of intermediate endo- and exo-adducts. knu.ua

Understanding Nucleophilic and Electrophilic Pathways in Fused Triazole Synthesis

The synthesis of fused triazoles, including the 8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]isoindole system, involves a delicate interplay of nucleophilic and electrophilic interactions. The triazole ring itself exhibits both nucleophilic and electrophilic character. Due to the high electron density, electrophilic substitution typically occurs at the nitrogen atoms. frontiersin.org Conversely, the carbon atoms of the triazole ring are π-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. frontiersin.org

In the context of the [3+2] cycloaddition, the azide acts as the nucleophilic component (the 1,3-dipole), while the alkyne serves as the electrophile (the dipolarophile). beilstein-journals.org However, the roles can be influenced by the specific reactants and catalysts. For instance, in certain reactions, a copper(I) acetylide intermediate can react as a nucleophile with an electrophile. beilstein-journals.org

The formation of the fused isoindole ring also involves key nucleophilic and electrophilic steps. In the synthesis of Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives, a related fused system, the initial step involves a nucleophilic substitution of a hydrazine (B178648) group onto a dichloropyrazine ring. nih.gov Subsequent cyclization steps also rely on nucleophilic attacks. nih.gov

The concept of electrophilicity and nucleophilicity is also central to understanding the regioselectivity of cycloaddition reactions. Analysis of the Parr functions, which describe the electrophilic and nucleophilic character of different atomic sites, can predict the most favorable interactions between the dipole and the dipolarophile, thus explaining the observed regioselectivity. mdpi.com

Impact of Catalysts and Reaction Conditions on Regioselectivity and Overall Reaction Outcomes

Catalysts and reaction conditions exert a profound influence on the synthesis of 8H- Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]isoindole and related fused triazoles, particularly in controlling the regioselectivity of the key [3+2] cycloaddition step.

As previously mentioned, the choice of metal catalyst in azide-alkyne cycloadditions is a powerful tool for directing regioselectivity. Copper(I) catalysts are widely used to obtain 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. acs.orgorganic-chemistry.org The use of silica-supported copper(I) catalysts offers the additional advantages of being recyclable and environmentally friendly. organic-chemistry.org In contrast, ruthenium(II) catalysts promote the formation of 1,5-disubstituted 1,2,3-triazoles. acs.org Palladium catalysts have also been employed in the synthesis of triazole-fused heterocycles through annulation reactions. rsc.org

The specific ligand coordinated to the metal center can also impact the catalytic activity and selectivity. For example, in the ruthenium-catalyzed azide-alkyne cycloaddition, different ruthenium complexes exhibit varying levels of reactivity. acs.org Similarly, phosphine (B1218219) ligands are often used in conjunction with palladium catalysts. rsc.org

Reaction conditions such as solvent and temperature can also play a crucial role. For instance, in the phosphine-catalyzed [3+2] cycloaddition of allenoates and ketimines, the choice of phosphine catalyst (PPh₃ vs. PBu₃) and solvent can switch the regioselectivity of the reaction. mdpi.com Temperature can also influence the reaction pathway, as seen in the thermal intramolecular [3+2] cycloadditions of sydnone (B8496669) derivatives, where different products are obtained compared to the photochemical reaction. beilstein-journals.org

The following table summarizes the impact of different catalysts on the regioselectivity of azide-alkyne cycloadditions:

CatalystPredominant RegioisomerReference
Copper(I)1,4-disubstituted 1,2,3-triazole acs.orgorganic-chemistry.org
Ruthenium(II)1,5-disubstituted 1,2,3-triazole acs.org
Palladium(0)/Palladium(II)Used in annulation for fused triazoles rsc.org
Phosphines (e.g., PPh₃, PBu₃)Can influence regioselectivity in specific cycloadditions mdpi.com

Advanced Structural Characterization and Elucidation Methodologies

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of atoms and bonds, allowing for the comprehensive mapping of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in derivatives of the related 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole, which is listed as a synonym for 8H- nih.govnih.govrsc.orgtriazolo[4,3-a]isoindole on PubChem, specific chemical shifts are observed for the protons and carbons of the fused ring system and its substituents. nih.govrsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the complete carbon skeleton and assigning quaternary carbons. beilstein-journals.org These key correlations provide unambiguous evidence for the final structure. beilstein-journals.org

Table 1: Representative NMR Data for a Derivative of 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole Data for 3-butyl-5-methyl-8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole

Technique Chemical Shift (δ) / ppm Assignment
¹H NMR 7.39 (s, 1H) Aromatic H
7.36 (d, J = 7.8 Hz, 1H) Aromatic H
7.17 (d, J = 7.8 Hz, 1H) Aromatic H
5.23 (s, 2H) CH₂
2.94 (t, J = 7.6 Hz, 2H) CH₂ (butyl)
2.45 (s, 3H) CH₃
1.79 (qn, J = 7.6 Hz, 2H) CH₂ (butyl)
1.45 (sx, J = 7.4 Hz, 2H) CH₂ (butyl)
0.96 (t, J = 7.4 Hz, 3H) CH₃ (butyl)
¹³C NMR 139.4, 139.2, 138.8, 137.8 Aromatic/Triazole C
128.6, 128.5, 123.8, 121.5 Aromatic C
50.8 CH₂
31.7, 25.6, 22.4, 21.6 Butyl & Methyl C
13.9 Butyl C

Source: The Royal Society of Chemistry. rsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. FTIR spectra for derivatives of 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole show characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within the heterocyclic structure. rsc.org For example, bands in the region of 2850-2930 cm⁻¹ are typical for C-H stretching vibrations of alkyl groups, while absorptions in the 1450-1650 cm⁻¹ range often correspond to aromatic ring stretching. rsc.org

FT-Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric, non-polar bonds. kpi.ua The assignment of observed bands in both FTIR and FT-Raman spectra to specific vibrational modes can be supported by computational calculations. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Derivatives of 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole

Compound **Key FTIR Bands (cm⁻¹) **
3-butyl-5-methoxy-8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole 2927, 2855, 1622, 1489, 1464, 1220, 1032
3-butyl-5-methyl-8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole 2927, 2858, 1653, 1631, 1486, 1457, 1305

Source: The Royal Society of Chemistry. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with very high precision. This allows for the determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, HRMS provides definitive confirmation of the molecular composition. For several derivatives of 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole, the experimentally found mass values from HRMS analysis closely match the calculated values, confirming their elemental formulas. rsc.org

Table 3: HRMS Data for Derivatives of 8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
3-butyl-5-methoxy-8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole C₁₄H₁₈N₃O⁺ 244.1444 244.1441
3-butyl-5-methyl-8H- nih.govnih.govrsc.orgtriazolo[5,1-a]isoindole C₁₄H₁₈N₃⁺ 228.15007 228.15074

Source: The Royal Society of Chemistry. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, as well as bond lengths and angles.

Table 4: Illustrative Crystallographic Data for Related Fused Triazole Heterocycles

Compound Crystal System Space Group Unit Cell Parameters
3-(pyridine-4-yl)- nih.govnih.govbldpharm.comtriazolo[4,3-a]pyridine Monoclinic P 2₁/c a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, β = 105.102°
A substituted 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole Triclinic P-1 a = 5.9308 Å, b = 10.3248 Å, c = 14.6341 Å, α = 74.38°, β = 84.81°, γ = 86.11°

Source: MDPI. mdpi.commdpi.com

X-ray crystallography also provides critical insights into how molecules are arranged in the crystal lattice, a field known as supramolecular assembly. This packing is governed by various intermolecular interactions. In the crystal structures of related triazolo-fused heterocycles, non-covalent interactions such as hydrogen bonds (e.g., N-H···N) and π–π stacking between aromatic rings are frequently observed. mdpi.com These interactions create specific packing motifs, such as dimeric structures or extended networks, which stabilize the crystal lattice.

The analysis of these weak interactions is often aided by tools like Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts within the crystal, highlighting the dominant forces responsible for the supramolecular architecture. mdpi.comjyu.fi

Chromatographic Techniques for Chiral Separation and Enantiomeric Excess Determination (e.g., Chiral HPLC)

The successful separation of enantiomers is a critical aspect of the synthesis and characterization of chiral molecules. While specific studies on the chiral separation of 8H- nih.govgoogle.comnih.govtriazolo[4,3-a]isoindole were not prominently available in the reviewed literature, the principles and methodologies for such separations are well-established for analogous heterocyclic compounds. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for both analytical and preparative-scale separation of enantiomers. csfarmacie.czchromatographyonline.com

The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. The success of this separation is dependent on several factors, including the choice of the CSP, the composition of the mobile phase, and the operational temperature. nih.gov

For heterocyclic compounds, particularly those containing triazole and isoindole moieties, polysaccharide-based CSPs have demonstrated broad applicability. csfarmacie.cz These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. csfarmacie.czresearchgate.net Columns such as Chiralcel® and Chiralpak®, which are based on cellulose and amylose derivatives, are frequently employed. nih.govresearchgate.net

Method development for the chiral separation of a novel compound like 8H- nih.govgoogle.comnih.govtriazolo[4,3-a]isoindole would typically involve screening a variety of CSPs and mobile phase conditions. chromatographyonline.com Both normal-phase (using eluents like hexane-alcohol mixtures) and polar organic modes can be effective. nih.govnih.gov For instance, a study on the enantioseparation of 12 chiral triazole compounds utilized a cellulose tris(3,5-dimethylphenylcarbamate) based CSP with a mobile phase of n-hexane and various alcohols, demonstrating that baseline separation could be achieved in many cases. nih.gov The choice of the alcohol modifier (e.g., ethanol, isopropanol) and its concentration can significantly impact retention and resolution. nih.govresearchgate.net

Once an analytical method is established, it can be used to determine the enantiomeric excess (e.e.) of a synthesized mixture. The e.e. is a measure of the purity of the sample with respect to its enantiomers and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The following table provides illustrative examples of chiral HPLC conditions used for the separation of compounds structurally related to 8H- nih.govgoogle.comnih.govtriazolo[4,3-a]isoindole, showcasing typical parameters that would be relevant for developing a separation method for the target compound.

Table 1: Examples of Chiral HPLC Separation Conditions for Related Heterocyclic Compounds

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReference
Triazole DerivativesCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Alcohol mixturesNot SpecifiedUV nih.gov
Bitopic Ligands (with indole (B1671886) moiety)Chiralcel OZ-H10% 2-propanol in hexanes10UV-Vis nih.gov
Glycidol enantiomersChiralpak AD-H (amylose derivative)n-hexane:ethanol (70:30, v/v)0.8MS researchgate.net
Phenylethanolamine derivativesChiralpak AS-Hn-hexane-ethanol-triethylamine (TEA)Not SpecifiedNot Specified researchgate.net

This table is for illustrative purposes and shows conditions for structurally related compounds due to the absence of specific data for 8H- nih.govgoogle.comnih.govtriazolo[4,3-a]isoindole.

Theoretical and Computational Studies of 8h 1 2 3 Triazolo 4,3 a Isoindole and Its Analogues

Investigation of Tautomerism and Isomerism within Triazolo-Isoindole Architectures

The structural diversity of triazolo-isoindole systems is enriched by the possibilities of tautomerism and isomerism. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools in elucidating the electronic structures and relative stabilities of different isomeric and tautomeric forms. nih.gov

Tautomerism in the 1,2,3-triazole ring is a key consideration. For instance, theoretical studies on the nucleophilic aromatic substitution reactions involving 1,2,3-triazole isomers, namely 1H-1,2,3-triazole and 2H-1,2,3-triazole, with dinitroisoindoline-1,3-dione have been conducted using DFT/B3LYP calculations. researchgate.net These studies help in understanding the reactivity and stability of different triazole tautomers which is crucial for predicting the outcomes of synthetic routes leading to fused systems like 8H- researchgate.netjmchemsci.commdpi.comtriazolo[4,3-a]isoindole.

Isomerism in the broader context of triazole-containing compounds has also been a subject of computational investigation. For example, the influence of ligand isomerism on the photophysical properties of rhenium(I) complexes with 2-(1,2,3-triazol-1-yl)pyridine (tapy) has been explored, revealing that even subtle changes in molecular geometry and crystal arrangement can be induced by the presence of different isomers. mdpi.com While not directly focused on the 8H- researchgate.netjmchemsci.commdpi.comtriazolo[4,3-a]isoindole core, these studies highlight the importance of considering all possible isomeric forms when designing new molecules with specific properties.

Compound NameCAS NumberMolecular FormulaStructure
8H- researchgate.netjmchemsci.commdpi.comtriazolo[4,3-a]isoindoleNot AvailableC9H7N38H-[<a 1] jmchemsci.commdpi.comtriazolo[4,3-a]isoindole" src="https://www.chemspider.com/Images/28495861.png" width="150"/>
1H-1,2,3-triazole288-36-8C2H3N31H-1,2,3-triazole
2H-1,2,3-triazole287-39-8C2H3N32H-1,2,3-triazole

In Silico Modeling in Scaffold Design and Structure-Activity Relationship (SAR) Studies (focus on chemical design principles)

In silico modeling plays a pivotal role in modern drug discovery and materials science, offering a rational approach to the design of novel molecular scaffolds and the elucidation of structure-activity relationships (SAR). For triazolo-isoindole architectures and related heterocyclic systems, computational tools are instrumental in predicting molecular properties and guiding synthetic efforts.

The design of new chemical entities often begins with the identification of a suitable scaffold that can be decorated with various functional groups to modulate its biological activity or material properties. The isoindole framework, for instance, is recognized for its advantageous physicochemical and biological properties. jmchemsci.com Computational methods are employed to explore how linkage, fusion, or substitution of the isoindole ring with other moieties, such as a triazole ring, can lead to compounds with desired characteristics. jmchemsci.com

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are routinely used to rationalize the SAR of a series of compounds. mdpi.com For example, in the development of inhibitors for specific biological targets, docking studies can predict the binding mode of a ligand within the active site of a protein, shedding light on key interactions that contribute to its potency. mdpi.commdpi.com These insights are crucial for designing more effective analogues.

The principles of in silico scaffold design and SAR can be illustrated by studies on various triazole and isoindole derivatives. For instance, the design and synthesis of novel triazole-based inhibitors have been guided by computational modeling to explore their binding interactions with target enzymes. mdpi.comnih.gov Similarly, the development of isoindole derivatives as potential therapeutic agents has benefited from in silico predictions of their activity and the rationalization of their SAR. rsc.org

Derivatization, Functionalization, and Chemical Transformations of the 8h 1 2 3 Triazolo 4,3 a Isoindole Scaffold

Introduction of Substituents via Electrophilic and Nucleophilic Aromatic Substitution

Detailed studies concerning the direct electrophilic or nucleophilic aromatic substitution on the pre-formed 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole ring system are not prominently described in the reviewed literature. The reactivity of fused heterocyclic systems towards such substitutions is highly dependent on the electron distribution within the rings, which is influenced by the nature of the fused rings and the position of the heteroatoms.

For context, research on related but distinct heterocyclic systems demonstrates that such transformations are feasible on similar scaffolds. For instance, electrophilic substitution reactions, including bromination, iodination, and nitration, have been successfully performed on 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. mdpi.com In these cases, substitution occurred on the pyrimidine (B1678525) ring of the fused system. mdpi.com Similarly, vicarious nucleophilic substitution (VNS) has been described for systems like 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. semanticscholar.org These examples suggest that the aromatic portion of fused triazoles can be susceptible to substitution, but the specific regioselectivity and reaction conditions for the 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole scaffold remain an area for future investigation.

Post-Cyclization Modifications and Functional Group Interconversions

Post-cyclization modification involves the chemical alteration of functional groups on a pre-existing heterocyclic core. This strategy is fundamental for creating libraries of analogs for structure-activity relationship studies.

While general methods for the functionalization of 1,2,3-triazoles are known, specific examples of post-cyclization modifications on the 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole framework are scarce in the literature. Research on related isomers, such as the synthesis of 8-azido-8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[5,1-a]isoindoles, provides a starting point for potential functional group interconversions. researchgate.net The azide (B81097) group in such a molecule could, in principle, be converted to other functionalities. Another related strategy involves the removal of a sulfonyl group from N-sulfonyl 1,2,3-triazoles to facilitate further reactions. researchgate.net However, direct application of these methods to the 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole isomer has not been specifically reported.

Synthesis of Phosphonylated Derivatives and their Chemical Utility

The introduction of a phosphonate (B1237965) group into heterocyclic molecules is a common strategy in drug design, often to create analogs of phosphate-bearing biomolecules.

A targeted search for the synthesis of phosphonylated derivatives of 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole did not yield specific examples. The existing literature focuses on the phosphonylation of other classes of 1,2,3-triazoles. For instance, novel series of phosphonylated 1,2,3-triazoles have been synthesized as acyclic analogs of the antiviral drug ribavirin. nih.gov Other research describes the synthesis of phosphonylated 1,2,3-triazole-naphthalimide conjugates. mdpi.comresearchgate.net These studies underscore the interest in phosphonylated triazoles but also highlight the gap in knowledge regarding the specific phosphonylation of the 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindole scaffold.

Exploration of Polyfunctionalized Triazolo-Fused Isoindoles

The development of synthetic routes to polyfunctionalized heterocycles is crucial for accessing molecules with diverse properties. One-pot or tandem reactions are often employed to build molecular complexity efficiently.

The synthesis of polyfunctionalized triazole-containing molecules is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net Efficient one-pot syntheses of 1,2,3-triazole-fused isoindoles from o-alkynylbenzaldehydes and trimethylsilyl (B98337) azide (TMSN₃) have been reported, which provide access to a variety of derivatives, though these often result in the researchgate.netnih.govbeilstein-journals.orgtriazolo[5,1-a]isoindole isomeric system. researchgate.net Extensive derivatization has also been explored on different, yet related, scaffolds like researchgate.netnih.govbeilstein-journals.org-triazolo[1,5-a]quinoxalin-4(5H)-one. frontiersin.org These methodologies demonstrate the potential for creating complex fused triazoles, but their specific application to generate a variety of polyfunctionalized 8H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]isoindoles is not well-documented.

Ring Transformations and Rearrangements in Fused Heterocyclic Systems

Ring transformations and skeletal rearrangements of heterocyclic systems can lead to novel and structurally complex scaffolds from more readily available starting materials.

Advanced Applications of Fused Triazolo Isoindole Architectures in Non Biological Fields

Applications in Materials Science and Organic Electronics

The unique photophysical properties of isoindole and its derivatives make them attractive candidates for applications in organic electronics. These properties are often tunable through chemical modification, a principle that applies to the 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole framework.

Isoindole derivatives are recognized for their fluorescent properties, which are crucial for the development of Organic Light-Emitting Diodes (OLEDs). organic-chemistry.org The isoindole structure can be found in various natural and pharmaceutical compounds and has also been explored for use as dyes. beilstein-journals.org The inherent fluorescence of the isoindole core suggests that 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole could serve as a building block for novel fluorescent materials. The development of such materials is pivotal for creating more efficient and vibrant displays and lighting solutions. ossila.com

Donor-acceptor-donor (D-A-D) type molecules are of particular interest for OLEDs, and fused 1,2,5-thiadiazole (B1195012) rings have been used as electron acceptors in the preparation of D-A-D luminophores. mdpi.com By analogy, the triazole moiety in the 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole scaffold could be functionalized to modulate the electronic properties of the molecule, potentially leading to new classes of emitters for OLEDs. The synthesis of novel derivatives of carbazole (B46965) and diphenyl imidazole (B134444) has been explored for multiple applications, including as fluorescent emitters in OLEDs, demonstrating deep-blue emissions. mdpi.com

Table 1: Photophysical Properties of Selected Fluorescent Derivatives

Compound Type Emission Maxima (nm) Quantum Yield (%) Solvent
Indol-3yl-thiazolo[3,2-a] nih.govnih.govnih.govtriazines - 66-70 DMSO
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c] nih.govmdpi.comorganic-chemistry.orgTriazines 433-487 6.1-33.3 Chloroform
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c] nih.govmdpi.comorganic-chemistry.orgTriazines (Solid State) - up to 98.7 -

This table presents data for related heterocyclic compounds to illustrate the potential of fused ring systems in fluorescent materials. Specific data for 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole is not currently available.

In the field of photovoltaics, organic sensitizers are crucial components of dye-sensitized solar cells (DSSCs). The efficiency of these cells is highly dependent on the light-harvesting capabilities of the dye. Research on triazoloisoquinoline-based organic dyestuffs has shown promise in enhancing the performance of DSSCs. researchgate.netresearchgate.net These compounds, when used as co-sensitizers with ruthenium-based dyes, can improve the incident photon-to-electron conversion efficiency (IPCE), particularly in the blue part of the visible spectrum. researchgate.netresearchgate.net

Table 2: Performance of a Triazoloisoquinoline-Based Co-Sensitizer in a Dye-Sensitized Solar Cell

Sensitizer System Incident Photon-to-Electron Conversion Efficiency (IPCE) at 350-500 nm Overall Conversion Efficiency (%)
N719 (Ruthenium Dye) 35% 4.49%
N719 + Triazoloisoquinoline Dye Significantly Increased 5.15%

This table is based on findings for triazoloisoquinoline derivatives, which are structurally related to 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole.

Role as Structural Scaffolds in Supramolecular Chemistry (e.g., Self-Assembly, Host-Guest Chemistry)

The fields of supramolecular chemistry and self-assembly rely on the specific and directional non-covalent interactions between molecules. The rigid and planar nature of fused heterocyclic systems, such as 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole, makes them excellent candidates for the construction of well-defined supramolecular architectures. The presence of nitrogen atoms in the triazole ring allows for the formation of hydrogen bonds and coordination with metal ions, which are key interactions in self-assembly and host-guest chemistry. While specific studies on the supramolecular chemistry of 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole are not yet prevalent, the principles of dynamic covalent chemistry and metalloid-directed self-assembly have been used to create complex structures from simpler building blocks. nsf.gov

Catalytic Applications or Ligand Design within Chemical Processes

The nitrogen-rich triazole ring system can act as a ligand, coordinating to metal centers to form catalysts. The specific geometry and electronic properties of the 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole scaffold could lead to the development of novel catalysts for a variety of organic transformations. For instance, nih.govmdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridine has been identified as a promising scaffold for the development of enzyme inhibitors, where the triazole ring coordinates to a heme iron atom. nih.gov This highlights the potential of fused triazole systems to participate in catalytic processes. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts, and the unique structure of 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole offers a new platform for ligand development.

Potential in Agrochemicals (e.g., Herbicidal Agents)

Derivatives of isoindoline-1,3-dione, a structurally related compound, have been shown to exhibit good herbicidal activities. nih.gov These compounds induce symptoms in weeds that are characteristic of protox inhibitor herbicides. nih.gov The herbicidal effectiveness of these compounds was found to be dependent on the substitution pattern on the benzoxazinone (B8607429) ring to which the isoindoline-1,3-dione was attached. nih.gov

Furthermore, various triazole derivatives are known to have applications in agrochemicals. This suggests that the 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole scaffold, which combines features of both isoindole and triazole, could be a promising starting point for the development of new herbicidal agents.

Table 3: Herbicidal Activity of Isoindoline-1,3-dione Derivatives

Compound Class General Herbicidal Effectiveness
4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinones High
4-carboxylic ester group-6-isoindolinyl-benzoxazinones Medium
4-carboxylic ester group-7-isoindolinyl-benzoxazinones Low

This table is based on findings for isoindoline-1,3-dione derivatives, which share the isoindole core with 8H- nih.govmdpi.comnih.govtriazolo[4,3-a]isoindole.

Future Research Directions and Unresolved Challenges for Triazolo Isoindole Systems

Development of Novel, Sustainable, and Scalable Synthetic Routes

The synthesis of triazolo-isoindoles often relies on established methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net However, looking forward, the development of more efficient, environmentally benign, and scalable synthetic strategies is paramount. Future research should focus on:

One-Pot and Tandem Reactions: Designing multi-component reactions that allow for the construction of the complex triazolo-isoindole core in a single step from simple precursors can significantly improve efficiency. researchgate.netnih.gov One-pot procedures that combine cycloaddition with subsequent C-H arylation or other coupling reactions are particularly promising. researchgate.net

Green Chemistry Approaches: Emphasis should be placed on replacing hazardous reagents and solvents, reducing energy consumption, and minimizing waste. This includes exploring catalyst-free intramolecular azide-alkyne cycloaddition reactions, which have advantages in terms of regioselectivity and milder conditions. researchgate.net The use of water or other environmentally benign solvents should be investigated.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, improved safety for handling potentially unstable intermediates like azides, and enhanced scalability for producing larger quantities of these compounds for material science applications.

Photocatalysis and Electrosynthesis: These modern synthetic tools offer alternative energy sources to drive reactions, potentially enabling novel transformations under mild conditions that are not accessible through traditional thermal methods. mit.edu

Synthetic StrategyAdvantagesFuture Research Focus
One-Pot/Tandem Reactions Increased efficiency, reduced purification steps, atom economy. researchgate.netresearchgate.netDesign of novel multi-component reactions; exploration of new catalytic systems.
Green Chemistry Reduced environmental impact, safer processes, use of renewable resources. researchgate.netCatalyst-free cycloadditions, use of aqueous media, biodegradable catalysts.
Flow Chemistry Enhanced safety, scalability, precise reaction control, process automation.Optimization of reactor design for handling intermediates, integration with real-time analytics.
Photocatalysis Mild reaction conditions, access to unique reactive states, high selectivity. mit.eduDevelopment of new photosensitizers, exploration of novel light-driven cyclizations.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of the 8H- researchgate.netresearchgate.netsmolecule.comtriazolo[4,3-a]isoindole system is not fully understood. The inherent strain and electronic nature of this fused heterocycle suggest a rich and complex reaction chemistry waiting to be discovered.

Future work should aim to:

Investigate Ring-Chain Tautomerism: Explore the equilibrium between the closed triazolo-isoindole form and potential open-chain isomers, such as those containing azomethine ylides. Understanding and controlling this equilibrium could unlock new synthetic pathways.

Exploit Latent Reactivity: The isoindole moiety is known to be highly reactive and can participate in various transformations. researchgate.net Systematic studies on the Diels-Alder reactivity, electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions of the triazolo-isoindole core are needed.

Unconventional Transformations: Research into unconventional transformations, such as ring-opening, ring-expansion, and rearrangement reactions under thermal, photochemical, or catalytic conditions, could lead to novel heterocyclic scaffolds. researchgate.net The development of reactions that selectively functionalize specific positions on the heterocyclic core is a significant challenge.

Advanced Computational Modeling for Rational Design and Prediction of Novel Properties

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. researchgate.net For triazolo-isoindole systems, advanced computational modeling can provide crucial insights where experimental data is lacking.

Key areas for future computational research include:

DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) to model the geometric and electronic structures, stability, and reactivity of new triazolo-isoindole derivatives can guide synthetic efforts. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) can predict their photophysical properties, such as absorption and emission spectra, which is crucial for designing new materials for optical applications. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to understand the conformational dynamics and intermolecular interactions of these systems, which is particularly relevant for predicting their behavior in condensed phases or their binding affinity in biological systems. researchgate.net

Machine Learning and AI: Developing machine learning models trained on experimental and computational data could enable high-throughput virtual screening of vast chemical spaces. synthiaonline.com This would allow for the rapid identification of candidate molecules with desired properties (e.g., high fluorescence quantum yield, specific electronic characteristics) before committing to their synthesis. mit.edu

Computational MethodApplication in Triazolo-Isoindole ResearchDesired Outcome
Density Functional Theory (DFT) Prediction of ground-state geometry, electronic structure, reaction mechanisms, and stability. researchgate.netnih.govRational design of stable and reactive derivatives; understanding reaction pathways.
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties, UV-Vis and fluorescence spectra. mdpi.comDesign of novel dyes, sensors, and materials for organic electronics.
Molecular Dynamics (MD) Simulation of molecular motion, conformational changes, and intermolecular interactions. researchgate.netPrediction of material properties in solid state; understanding solvent effects.
Machine Learning (ML) High-throughput screening of virtual libraries, Quantitative Structure-Property Relationship (QSPR) modeling. mit.edusynthiaonline.comAccelerated discovery of new functional molecules with optimized properties.

Expansion of Non-Biological Material Science Applications and Engineering

While much research on heterocyclic compounds is biologically focused, triazolo-isoindoles possess structural and electronic features that make them highly attractive for material science. researchgate.netspectrum-instrumentation.com Future research should actively pursue their non-biological applications.

Potential areas for expansion include:

Organic Electronics: The extended π-conjugated system of the triazolo-isoindole core suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net Research should focus on tuning the electronic properties through substitution to optimize charge transport and luminescence.

Fluorescent Probes and Sensors: The inherent fluorescence of many isoindole derivatives can be harnessed to develop novel chemosensors. researchgate.netresearchgate.net By introducing specific functional groups, molecules can be designed to exhibit a change in fluorescence upon binding to certain analytes (e.g., metal ions, anions, or neutral molecules).

Dyes and Pigments: The intense coloration of some isoindole derivatives makes them candidates for advanced dyes and pigments with high stability and specific color characteristics. researchgate.netresearchgate.net

Addressing Challenges in Synthetic Accessibility, Stability, and Functionalization of Reactive Species

Several fundamental challenges hinder the widespread investigation and application of triazolo-isoindole systems. Overcoming these hurdles is critical for the maturation of the field.

Stability: The isoindole core is notoriously unstable, which can complicate its synthesis, purification, and storage. researchgate.netresearchgate.net A major unresolved issue is the development of general strategies to enhance the stability of the 8H- researchgate.netresearchgate.netsmolecule.comtriazolo[4,3-a]isoindole scaffold without compromising its desirable electronic properties. This could involve steric protection or electronic stabilization through carefully chosen substituents. researchgate.net

Selective Functionalization: Introducing functional groups at specific positions on the triazolo-isoindole nucleus is often difficult. Developing regioselective functionalization reactions is essential for systematically studying structure-property relationships and for integrating these heterocyclic units into larger molecular or supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8H-[1,2,3]triazolo[4,3-a]isoindole, and how can reaction conditions be systematically optimized?

  • Methodology : Start with cyclization of pre-functionalized isoindole precursors using Huisgen 1,3-dipolar cycloaddition. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to control regioselectivity. Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography with silica gel (60–120 mesh). Confirm purity using melting point analysis and ¹H NMR .
  • Key Parameters : Catalytic Cu(I) or Ru(II) systems can influence triazole ring formation efficiency.

Q. How to characterize the structural integrity of this compound derivatives using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR with heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals in the fused triazole-isoindole system. Use X-ray crystallography for absolute configuration confirmation. For electron-deficient derivatives, employ mass spectrometry (ESI-TOF) with collision-induced dissociation to verify fragmentation patterns .

Advanced Research Questions

Q. How to reconcile contradictory data between computational predictions and experimental results for triazolo-isoindole reactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model reaction pathways and compare with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or unaccounted transition states. Validate using microkinetic modeling or in situ IR spectroscopy to detect intermediates .

Q. What strategies mitigate side reactions during functionalization of the triazole ring in this compound?

  • Methodology : Use protecting groups (e.g., Boc for amines) to shield reactive sites during cross-coupling (Suzuki, Sonogashira). Screen palladium catalysts (Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) to suppress undesired homocoupling. Monitor by LC-MS and isolate side products for structural elucidation .

Q. How to design a robust structure-activity relationship (SAR) study for triazolo-isoindole derivatives in pharmacological contexts?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C5, alkyl chains at N2). Test in vitro binding assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logP). Use multivariate regression to identify dominant SAR drivers .

Data Contradiction Analysis

Q. Conflicting solubility profiles observed for 8H-triazolo-isoindole derivatives: How to resolve this experimentally?

  • Methodology : Perform phase-solubility diagrams in binary solvent systems (e.g., water/ethanol). Use dynamic light scattering (DLS) to detect aggregation. If crystalline vs. amorphous forms are suspected, conduct PXRD and DSC to correlate polymorphism with solubility discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.